Sorafenib-13C,d3 is a stable isotope-labeled derivative of Sorafenib, a multikinase inhibitor primarily used in the treatment of certain cancers, including hepatocellular carcinoma and renal cell carcinoma. The compound is characterized by the incorporation of deuterium and carbon-13 isotopes, which enhance its utility in metabolic studies and pharmacokinetic research. Sorafenib-13C,d3 is classified under the category of kinase inhibitors, specifically targeting various receptor tyrosine kinases and serine/threonine kinases involved in tumor growth and angiogenesis.
Sorafenib-13C,d3 is synthesized from Sorafenib, which itself is derived from a series of chemical modifications of various phenylurea compounds. The stable isotopes incorporated into Sorafenib-13C,d3 facilitate its use in advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
The synthesis of Sorafenib-13C,d3 involves several key steps:
Technical details regarding specific reaction conditions (temperature, time, solvent systems) are often proprietary but are crucial for optimizing yield and purity.
The molecular structure of Sorafenib-13C,d3 is complex, featuring multiple functional groups that contribute to its biological activity:
NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
MLDQJTXFUGDVEO-KQORAOOSSA-N
Sorafenib-13C,d3 undergoes various chemical reactions typical of kinase inhibitors:
The reactions can be monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS), which can distinguish between isotopically labeled and unlabeled compounds based on their mass differences.
Sorafenib functions primarily by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis:
Studies have shown that Sorafenib can induce apoptosis through various signaling pathways, including the phosphoinositide 3-kinase/Akt pathway, leading to reduced cell survival signals.
These properties are essential for understanding the drug's pharmacokinetics and bioavailability.
Sorafenib-13C,d3 is primarily used in scientific research:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5